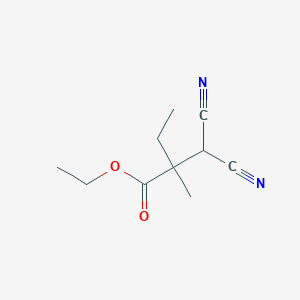
Ethyl 2-(dicyanomethyl)-2-methylbutanoate
Vue d'ensemble
Description
Ethyl 2-(dicyanomethyl)-2-methylbutanoate, also known as 2-(dicyanomethyl)-2-methylbutanoic acid ethyl ester, is an organic compound that is used in the synthesis of various compounds. It is a colorless liquid with a strong odor and is soluble in water, ethanol, and methanol. This compound has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds and as a catalyst in various reactions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Stereoselective Synthesis of Bicyclic Tetrahydropyrans : Ethyl 2-(dicyanomethyl)-2-methylbutanoate can be utilized in the stereoselective synthesis of bicyclic oxygen heterocycles. This process, involving intramolecular Prins cyclisations, can create three new stereogenic centers in a single pot, exemplifying the compound's utility in complex organic syntheses (Elsworth & Willis, 2008).
Applications in Food and Beverage Industry
- Contribution to Fruit Aroma : Ethyl 2-(dicyanomethyl)-2-methylbutanoate is a key contributor to the aroma of fruits. Research on apples has shown its significant role in the biosynthesis of aroma volatiles, particularly in the generation of ethyl 2-methylbutanoate, an ester contributing to fruit aroma (Rowan et al., 1996).
Sensory Evaluation in Wines
- Role in Wine Aroma : The sensory characteristics of ethyl 2-(dicyanomethyl)-2-methylbutanoate in wines have been studied, revealing its role in the aroma profile of various wines. It’s specifically identified for its contribution to the fruity ester profile in wines (Gammacurta et al., 2018).
Biochemical Research and Synthesis
- Chemo-Enzymatic Elaboration : Ethyl 2-(dicyanomethyl)-2-methylbutanoate has been used in chemo-enzymatic processes, particularly in the synthesis of compounds with quarternary chiral centers. This demonstrates its applicability in advanced synthetic and biochemical research (Akeboshi et al., 1998).
Environmental and Organoleptic Studies
- Investigation of Solution Equilibria : Studies on the solution equilibria of related compounds, such as 2-ethyl-2-hydroxybutanoate, provide insights into the behavior of ethyl 2-(dicyanomethyl)-2-methylbutanoate in various solvents. This research is crucial for understanding the environmental and organoleptic properties of such compounds (Branca et al., 1993).
Propriétés
IUPAC Name |
ethyl 2-(dicyanomethyl)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-10(3,8(6-11)7-12)9(13)14-5-2/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHBPFWYVYJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C#N)C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(dicyanomethyl)-2-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)




![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)


![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)


![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)
